molecular formula C20H13F5N2S B1466118 2,3-Diphenyl-6-(pentafluorosulfanyl)quinoxaline CAS No. 1379803-63-0

2,3-Diphenyl-6-(pentafluorosulfanyl)quinoxaline

Cat. No.: B1466118
CAS No.: 1379803-63-0
M. Wt: 408.4 g/mol
InChI Key: LBFFXCAIWXYPHV-UHFFFAOYSA-N
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Description

“2,3-Diphenyl-6-(pentafluorosulfanyl)quinoxaline” is a chemical compound with the molecular formula C20H13F5N2S . It is a versatile material used in scientific research. Its unique structure allows for diverse applications, ranging from pharmaceutical development to organic electronics.


Synthesis Analysis

The synthesis of quinoxaline derivatives, such as “this compound”, often involves the Buchwald–Hartwig amination reaction . This process involves the condensation of substituted aromatic 1,2-diamine with 1,2-dicarbonyl .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a quinoxaline core moiety, which is a nitrogen-containing heterocyclic compound . The linkage of different amines with the quinoxaline core moiety tunes the electrochemical properties with lower band gaps and comparable HOMO–LUMO energy levels .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are characterized by the presence of intramolecular charge transfer (ICT) transitions in the absorption spectra of amine derivatives . This is attributed to the existence of the donor–acceptor–donor (D–A–D) building units, which induces blue to yellow emission in both the solution and the neat solid film .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include its optoelectronic properties, which were scrutinized using electronic absorption and fluorescence spectroscopy, cyclic voltammetry, thermogravimetric analysis, and differential scanning calorimetry .

Scientific Research Applications

Electroluminescent Materials

Researchers have explored quinoxaline derivatives, including 2,3-Diphenyl-quinoxaline, for their electroluminescent properties. For instance, Tyagi et al. (2011) synthesized new hybrid materials featuring dipolar fragments attached to bulky polyaromatic hydrocarbons, enhancing the emission properties for potential use in organic light-emitting diodes (OLEDs). These compounds displayed moderate quantum efficiency and improved thermal stability, indicating their suitability for electron-transporting and emitting layers in OLEDs (Tyagi, Venkateswararao, & Thomas, 2011).

Green Synthesis Approaches

Mohsenzadeh et al. (2007) demonstrated benign, solvent-free microwave-assisted synthesis methods for quinoxalines, including 2,3-Diphenyl-quinoxaline derivatives. These methods offer rapid, environmentally friendly alternatives for quinoxaline synthesis, highlighting the potential of these compounds in sustainable chemistry practices (Mohsenzadeh, Aghapoor, & Darabi, 2007).

Antimicrobial Applications

The antimicrobial potential of quinoxaline derivatives has also been investigated. Sridevi et al. (2009) synthesized phenylpyrazolo benzothiazolo quinoxaline derivatives, demonstrating their efficacy against various microbial strains. This research suggests the potential of 2,3-Diphenyl-quinoxaline derivatives in developing new antimicrobial agents (Sridevi, Balaji, Naidu, & Sudhakaran, 2009).

Corrosion Inhibition

Quinoxaline derivatives have been studied for their corrosion inhibition properties on metals. Saraswat and Yadav (2020) explored the efficacy of quinoxaline derivatives as corrosion inhibitors for mild steel in acidic medium, demonstrating high inhibition efficiency and suggesting potential industrial applications (Saraswat & Yadav, 2020).

Organic Electronics and Photovoltaics

Quinoxaline derivatives are being researched for their application in organic electronics and photovoltaic devices. Handoko et al. (2019) synthesized quinoxaline-based polymers for photovoltaic properties, exploring the effect of electron-withdrawing substituents on their optical and electrochemical properties. This study indicates the potential of 2,3-Diphenyl-quinoxaline derivatives in enhancing the performance of organic solar cells (Handoko, Jin, Putri, Kim, & Chang, 2019).

Properties

IUPAC Name

(2,3-diphenylquinoxalin-6-yl)-pentafluoro-λ6-sulfane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F5N2S/c21-28(22,23,24,25)16-11-12-17-18(13-16)27-20(15-9-5-2-6-10-15)19(26-17)14-7-3-1-4-8-14/h1-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBFFXCAIWXYPHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)S(F)(F)(F)(F)F)N=C2C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F5N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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